1-Ethyl-3-methylimidazolium hexafluorophosphate

Beschreibung

Eigenschaften

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.F6P/c1-3-8-5-4-7(2)6-8;1-7(2,3,4,5)6/h4-6H,3H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDAKOVGQUGTHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F6N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047921 | |

| Record name | 1-Ethyl-3-methylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155371-19-0 | |

| Record name | 1-Ethyl-3-methylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-methylimidazolium Hexafluorophosphate [for Molten Salt] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-Ethyl-3-methylimidazolium Hexafluorophosphate: A Comprehensive Technical Guide

This guide provides an in-depth exploration of the synthesis of 1-Ethyl-3-methylimidazolium hexafluorophosphate ([EMIM][PF6]), a prominent room-temperature ionic liquid. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document elucidates the fundamental chemistry, provides a detailed experimental protocol, and discusses critical considerations for achieving a high-purity final product.

Introduction: The Significance of [EMIM][PF6]

Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature, generally below 100 °C.[1][2][3] They are composed entirely of ions, typically a large organic cation and a smaller organic or inorganic anion.[3][4] This unique composition imparts a range of desirable properties, including negligible vapor pressure, high thermal and chemical stability, and a wide electrochemical window.[3][4]

This compound, [EMIM][PF6], stands as a prototypical example of a hydrophobic ionic liquid. Its utility spans a multitude of applications, from its use as a solvent in organic synthesis and catalysis to its role as an electrolyte in electrochemical devices like batteries and solar cells.[3][5][6] A thorough understanding of its synthesis is therefore crucial for its effective application and for the development of novel ionic liquid-based technologies.

The Two-Step Synthesis Pathway

The synthesis of [EMIM][PF6] is most commonly achieved through a robust two-step process.[1][7][8][9] This methodology involves the initial formation of the desired cation followed by an anion exchange to yield the final product. This approach allows for a modular and controlled synthesis, ensuring high purity of the final ionic liquid.

The overall synthesis can be visualized as follows:

Caption: Overall workflow for the two-step synthesis of [EMIM][PF6].

Part 1: Quaternization of 1-Methylimidazole

The first step involves the quaternization of 1-methylimidazole with an ethylating agent, typically bromoethane or chloroethane. This is a classic SN2 reaction, often referred to as the Menshutkin reaction, which results in the formation of the 1-ethyl-3-methylimidazolium halide salt.[8]

The reaction mechanism can be depicted as:

Caption: Logical workflow for the characterization of synthesized [EMIM][PF6].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the structure of the 1-ethyl-3-methylimidazolium cation. [10][11][12]The spectra will show characteristic peaks for the protons and carbons of the imidazolium ring and the ethyl and methyl substituents.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. [13][14][15]The spectrum of [EMIM][PF6] will show characteristic vibrational bands for the imidazolium ring and the P-F bonds of the hexafluorophosphate anion.

-

Halide Content Analysis: As previously mentioned, a qualitative test with silver nitrate can be used to check for the presence of residual halide ions. For quantitative analysis, techniques such as ion chromatography are more appropriate.

-

Water Content: The water content of the final product is a critical parameter, as it can significantly affect its physical and chemical properties. Karl Fischer titration is the standard method for accurately determining the water content.

Conclusion

The two-step synthesis of this compound is a well-established and reliable method for producing this versatile ionic liquid. Careful attention to reaction conditions, purification procedures, and safety protocols is paramount for obtaining a high-purity product suitable for demanding research and industrial applications. The analytical characterization techniques outlined in this guide provide the necessary tools for verifying the structure and purity of the synthesized [EMIM][PF6], ensuring the integrity of subsequent experimental work.

References

- Synquest Labs.

- The Royal Society of Chemistry. Chapter 3: Synthesis of Ionic Liquids.

- ResearchGate.

- New Jersey Department of Health. HEXAFLUOROPHOSPHORIC ACID HAZARD SUMMARY.

- Slideshare. Synthesis of ionic liquids.

- Cole-Parmer.

- ResearchGate. Two-step scheme for the synthesis of ILs: (a) ILs imidazoliums; (b) ILs ammonia....

- Santa Cruz Biotechnology. Hexafluorophosphoric acid.

- Central Drug House.

- RSC Publishing.

- ResearchGate.

- RSC Publishing.

- OPEN FAU.

- The Krossing Group - Universität Freiburg. General Synthesis of Ionic Liquids.

- Longdom Publishing. Ionic Liquids Synthesis – Methodologies.

- ResearchGate. FTIR spectra of (HMIm)

-

Organic Syntheses. Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. [Link]

- MDPI.

- Google Patents.

- ResearchGate.

-

SpectraBase. This compound - Optional[1H NMR] - Spectrum. [Link]

- ResearchGate. FT-IR-spectra of 1-ethyl-3-methylimidazolium bis(pentafluoroethyl)

- Chongqing Chemdad Co., Ltd.

- RSC Publishing. Supporting Information A general and direct synthesis of imidazolium ionic liquids using orthoester.

- ResearchGate. Facile synthesis and characterization of 1-ethyl-3-methylimidazolium fluoride ionic liquid.

- Alfa Chemical Co., Ltd.

- MDPI. Distribution of N-Methylimidazole in Ionic Liquids/Organic Solvents Systems.

- ResearchGate.

- Sulzer.

- Google Patents. EP0416686A2 - Process for preparing quaternized imidazoline fabric conditioning compounds.

- ACS Omega. Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts.

- MDPI.

-

Semantic Scholar. Raman and FTIR spectroscopic studies of 1-ethyl-3-methylimidazolium trifluoromethylsulfonate, its mixtures with water and the solvation of zinc ions. [Link]

- ACS Publications.

Sources

- 1. Synthesis of ionic liquids | PDF [slideshare.net]

- 2. longdom.org [longdom.org]

- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Synthesis of novel functional ionic liquids and their application in biomass - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06243B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. books.rsc.org [books.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Vapor Composition and Vaporization Thermodynamics of this compound Ionic Liquid | MDPI [mdpi.com]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Raman and FTIR spectroscopic studies of 1-ethyl-3-methylimidazolium trifluoromethylsulfonate, its mixtures with water and the solvation of zinc ions. | Semantic Scholar [semanticscholar.org]

1-Ethyl-3-methylimidazolium hexafluorophosphate CAS number 155371-19-0

An In-depth Technical Guide to 1-Ethyl-3-methylimidazolium Hexafluorophosphate (EMIM-PF₆)

Introduction: The Archetypal Ionic Liquid

This compound, commonly abbreviated as [EMIM][PF₆], stands as one of the most extensively studied ionic liquids (ILs). With the CAS Number 155371-19-0, this salt is composed of an imidazolium-based organic cation and an inorganic hexafluorophosphate anion. [EMIM][PF₆] is a salt with a low melting point, often classified as a room-temperature ionic liquid (RTIL), although its melting point is slightly above ambient temperature.[1] Its prominence in scientific literature arises from a combination of useful properties: high thermal stability, a wide electrochemical window, and low volatility.[2] These characteristics have positioned it as a model compound for understanding the fundamental nature of ionic liquids and as a versatile medium for a range of applications, from electrochemistry to chemical synthesis.[3][4] This guide provides a comprehensive technical overview for researchers and professionals, delving into its core properties, synthesis, applications, and critical safety protocols.

Core Physicochemical Properties

The utility of [EMIM][PF₆] is fundamentally dictated by its physical and chemical properties. Unlike conventional molecular solvents, its character is defined by strong ionic interactions.

Thermal Behavior: A key feature of [EMIM][PF₆] is its thermal stability. However, it is crucial to understand its decomposition pathway. Under heating, [EMIM][PF₆] can decompose to form 1-ethyl-3-methylimidazolium-2-pentafluorophosphate and hydrogen fluoride (HF).[5] This decomposition is particularly relevant in the presence of impurities like water, which can facilitate hydrolysis of the PF₆⁻ anion, leading to the generation of highly corrosive HF.[2][6]

Viscosity and Conductivity: As with most ionic liquids, the viscosity of [EMIM][PF₆] is significantly higher than that of common molecular solvents and is highly dependent on temperature and water content.[7][8] An increase in temperature or the presence of water will lower its viscosity and, consequently, increase its ionic conductivity.[8][9] This relationship is a critical consideration for electrochemical applications where ion mobility is paramount.

A summary of its key quantitative properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 155371-19-0 | [1] |

| Molecular Formula | C₆H₁₁F₆N₂P | [1][10] |

| Molecular Weight | 256.13 g/mol | [1][10] |

| Melting Point | 58-62 °C | [1] |

| Density | 1.48 g/cm³ | [1] |

| Physical Form | Crystalline solid | [1] |

| Solubility | Insoluble in water and nonpolar hydrocarbons. Soluble in many polar organic solvents like acetone and acetonitrile.[6][11][12][13] |

Synthesis and Purification: A Validated Protocol

The most common and reliable method for synthesizing [EMIM][PF₆] is a two-step process involving N-alkylation followed by anion metathesis.[6] The purity of the final product is of utmost importance, as residual halides or water can drastically alter its physicochemical properties and reactivity.

Step-by-Step Synthesis Protocol

Part 1: Synthesis of 1-Ethyl-3-methylimidazolium Chloride ([EMIM][Cl])

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methylimidazole and a slight molar excess (e.g., 1.1 equivalents) of chloroethane. The reaction is typically performed in a suitable solvent like acetonitrile or can be run neat.

-

Reaction Conditions: Heat the mixture under reflux with vigorous stirring. The reaction progress can be monitored by techniques such as NMR or TLC. The reaction is typically complete within 24-48 hours.

-

Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude [EMIM][Cl] is often a viscous liquid or solid and is washed several times with a solvent in which the product is insoluble but the starting materials are, such as ethyl acetate or diethyl ether, to remove unreacted starting materials.

-

Drying: The washed product is dried under high vacuum to remove residual solvent.

Part 2: Anion Metathesis to [EMIM][PF₆]

-

Dissolution: Dissolve the dried [EMIM][Cl] in a suitable solvent, typically deionized water or acetone.

-

Precipitation: In a separate vessel, dissolve an equimolar amount of a hexafluorophosphate salt, such as potassium hexafluorophosphate (KPF₆) or ammonium hexafluorophosphate (NH₄PF₆), in the same solvent. Add this solution dropwise to the stirred [EMIM][Cl] solution.

-

Product Formation: Upon mixing, a precipitation reaction occurs. The desired [EMIM][PF₆] product, being hydrophobic, will often separate as a distinct liquid phase or precipitate as a solid, while the byproduct (e.g., KCl) remains in the aqueous phase.

-

Isolation and Washing: The product phase is separated. It must be washed repeatedly with deionized water to remove the halide byproduct. The absence of halide in the final washings should be confirmed with a silver nitrate (AgNO₃) test.

-

Final Purification: The final product is dried under high vacuum at an elevated temperature (e.g., 70-80 °C) for an extended period (24+ hours) to remove all traces of water and any volatile impurities.[14][15]

Safety, Handling, and Disposal

While often touted as "green" solvents, ionic liquids are not inherently harmless. Proper handling of [EMIM][PF₆] is essential for laboratory safety. The primary hazards are skin and eye irritation. [1][16]Furthermore, the potential for hydrolysis to produce HF necessitates careful storage and handling, particularly avoiding contact with water.

| Aspect | Recommendation | Source(s) |

| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. | [1][10][16] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |

| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. | [16][17] |

| Handling | Handle in a well-ventilated area or a fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid contact with moisture/water. | [16][18] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Store under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture. | [16] |

| Spill & Disposal | Absorb spills with an inert material (e.g., vermiculite, sand). Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [18] |

Conclusion

This compound is a cornerstone material in the field of ionic liquids. Its well-characterized physicochemical properties, including thermal stability and a broad electrochemical window, have cemented its role in both fundamental research and applied sciences. For researchers, a thorough understanding of its synthesis, purification requirements, and handling protocols is non-negotiable for achieving reliable experimental outcomes and ensuring laboratory safety. As research continues to evolve, [EMIM][PF₆] will undoubtedly remain a critical reference point and a functional component in the development of next-generation technologies.

References

-

Vapor Composition and Vaporization Thermodynamics of this compound Ionic Liquid. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

-

McCrary, P. D., & Rogers, R. D. (2013). This compound: From ionic liquid prototype to antitype. Chemical Communications, 49(54), 6011-6014. Retrieved January 9, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Muhammad, A., et al. (2008). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. The Journal of Chemical Thermodynamics, 40(9), 1433-1438. Retrieved January 9, 2026, from [Link]

-

1-Butyl-3-methylimidazolium hexafluorophosphate. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

-

Thermophysical Properties of 1-Ethyl-3-methylimidazolium Dicyanamide + Water: Understanding Interactions and Structure of Ionic Liquid + Water Systems. (2022). Journal of Chemical & Engineering Data. Retrieved January 9, 2026, from [Link]

-

Gardas, R. L., et al. (2007). High-pressure densities and derived thermodynamic properties of imidazolium-based ionic liquids. Journal of Chemical & Engineering Data, 52(1), 80–88. Retrieved January 9, 2026, from [Link]

-

Domańska, U., & Marciniak, A. (2003). Solubility of 1-Alkyl-3-methylimidazolium Hexafluorophosphate in Hydrocarbons. Journal of Chemical & Engineering Data, 48(3), 451–457. Retrieved January 9, 2026, from [Link]

-

Recovery and purification of ionic liquids from solutions: a review. (2015). RSC Advances. Retrieved January 9, 2026, from [Link]

-

Domańska, U., & Marciniak, A. (2004). Solubility of Ionic Liquid [emim][PF6] in Alcohols. The Journal of Physical Chemistry B, 108(7), 2376–2382. Retrieved January 9, 2026, from [Link]

-

Effect of 1-butyl-3-methylimidazolium hexafluorophosphate as the humectant on the thermal decomposition of nitrocellulose. (2021). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Harris, K. R., et al. (2007). Temperature and Pressure Dependence of the Viscosity of the Ionic Liquid 1-Butyl-3-methylimidazolium Hexafluorophosphate. Journal of Chemical & Engineering Data, 52(6), 2425–2430. Retrieved January 9, 2026, from [Link]

-

Conductivities and Viscosities of the Ionic Liquid [bmim][PF6] + Water + Ethanol and [bmim][PF6] + Water + Acetone Ternary Mixtures. (2007). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Afzal, W., et al. (2010). Solubility of H2S in Ionic Liquids this compound ([emim][PF6]) and 1-Ethyl-3-methylimidazolium Bis(trifluoromethyl)sulfonylimide ([emim][Tf2N]). Journal of Chemical & Engineering Data, 55(11), 5004–5009. Retrieved January 9, 2026, from [Link]

-

1-Ethyl-3-methylimidazolium Acetate as a Reactive Solvent for Elemental Sulfur and Poly(sulfur nitride). (2022). The Journal of Physical Chemistry B. Retrieved January 9, 2026, from [Link]

-

Fuller, J., et al. (1996). Structure of this compound: Model for Room Temperature Molten Salts. J. Chem. Soc., Chem. Commun., (2), 299-300. Retrieved January 9, 2026, from [Link]

-

Solubility of Ionic Liquid [emim][PF 6 ] in Alcohols. (2004). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Synthesis and characterization of poly(ionic liquids) derived from 1-ethyl-3-methyl-4-vinylimidazolium triflate. (2011). RIT Digital Institutional Repository. Retrieved January 9, 2026, from [Link]

-

Purification of Ionic Liquids: Sweeping Solvents by Nitrogen. (2007). Industrial & Engineering Chemistry Research. Retrieved January 9, 2026, from [Link]

- A purification method of ionic liquids to obtain their high purity. (2004). Google Patents.

-

Ionic conductivities of this compound. (2016). ResearchGate. Retrieved January 9, 2026, from [Link]

-

The purification of an ionic liquid. (2014). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Electrochemical Properties of the Ionic Liquid 1-Ethyl-3-methylimidazolium Difluorophosphate as an Electrolyte for Electric Double-Layer. (2010). ECS Transactions. Retrieved January 9, 2026, from [Link]

-

Earle, M. J., & Seddon, K. R. (2000). Synthesis, purification and characterization of ionic liquids. Pure and Applied Chemistry, 72(7), 1391-1398. Retrieved January 9, 2026, from [Link]

Sources

- 1. This compound = 99 , H2O 500ppm 155371-19-0 [sigmaaldrich.com]

- 2. edcc.com.cn [edcc.com.cn]

- 3. researchgate.net [researchgate.net]

- 4. Structure of this compound: model for room temperature molten salts - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Vapor Composition and Vaporization Thermodynamics of this compound Ionic Liquid [mdpi.com]

- 6. 1-Butyl-3-methylimidazolium hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C6H11F6N2P | CID 2758873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis, purification and characterization of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tcichemicals.com [tcichemicals.com]

- 17. iolitec.de [iolitec.de]

- 18. fishersci.com [fishersci.com]

Introduction: The Archetypal Ionic Liquid

An In-Depth Technical Guide to 1-Ethyl-3-methylimidazolium Hexafluorophosphate ([EMIM][PF6])

Abstract: This technical guide provides a comprehensive overview of this compound ([EMIM][PF6]), a seminal room-temperature ionic liquid. Designed for researchers, scientists, and professionals in drug development, this document delves into the core molecular structure, synthesis, physicochemical properties, and key applications of [EMIM][PF6]. We move beyond a simple recitation of facts to explain the causal relationships between its structure and macroscopic properties, offering field-proven insights into its handling and application. Detailed experimental protocols, quantitative data summaries, and logical diagrams are provided to serve as a practical resource for both new and experienced investigators in the field.

Ionic liquids (ILs) are a class of salts that exist in a liquid state below 100°C, composed entirely of ions.[1] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties have established them as "designer solvents" and versatile materials, supplanting volatile organic compounds in numerous applications.[2]

Among the most widely studied ILs is this compound, commonly abbreviated as [EMIM][PF6]. It consists of an organic imidazolium cation and an inorganic hexafluorophosphate anion. Its unique combination of properties, including a wide electrochemical window and hydrophobicity, has made it a benchmark compound in fields ranging from electrochemistry to organic synthesis.[1][3] This guide aims to provide an in-depth understanding of its fundamental characteristics, empowering researchers to leverage its full potential while navigating its specific challenges.

Molecular Architecture and Synthesis

The macroscopic properties of [EMIM][PF6] are a direct consequence of its molecular structure and the interplay between its constituent ions.

The Cation-Anion Pair: Structure and Interactions

-

1-Ethyl-3-methylimidazolium ([EMIM]⁺) Cation: The cation features a five-membered aromatic imidazolium ring. The nitrogen atoms at positions 1 and 3 are substituted with an ethyl and a methyl group, respectively. This asymmetry disrupts crystal lattice formation, contributing to its low melting point. The hydrogen atom at the C2 position (between the two nitrogen atoms) is notably acidic, enabling hydrogen bonding interactions that significantly influence the liquid's structure and solvent properties.

-

Hexafluorophosphate ([PF6]⁻) Anion: The [PF6]⁻ anion possesses an octahedral geometry with a central phosphorus atom bonded to six fluorine atoms. Its large size and delocalized charge result in weaker coordination with the cation compared to smaller anions like chloride. This weaker interaction contributes to lower viscosity and higher ionic conductivity relative to ILs with strongly coordinating anions. The fluorine atoms also render the anion, and consequently the entire IL, hydrophobic.

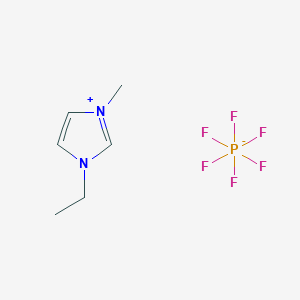

Caption: Molecular structures of the [EMIM]⁺ cation and [PF6]⁻ anion.

Synthesis Pathway: A Self-Validating Protocol

The synthesis of [EMIM][PF6] is typically a two-step process. The purity of the final product is paramount, as residual halides or water can drastically alter its physicochemical properties.[4]

Caption: Standard two-step synthesis and purification workflow for [EMIM][PF6].

Experimental Protocol: Synthesis of [EMIM][PF6]

-

Step 1: Synthesis of 1-Ethyl-3-methylimidazolium Chloride ([EMIM][Cl])

-

In a round-bottom flask equipped with a reflux condenser, combine 1-methylimidazole and a slight molar excess (1.1 eq.) of 1-chloroethane.

-

Causality: Using a slight excess of the alkylating agent ensures the complete conversion of the starting 1-methylimidazole.

-

Heat the mixture under reflux at approximately 60-70°C for 24-48 hours with vigorous stirring. The reaction progress can be monitored by the formation of a biphasic system or a viscous liquid product.

-

After cooling, wash the resulting viscous product with ethyl acetate or diethyl ether multiple times to remove unreacted starting materials.

-

Dry the resulting [EMIM][Cl] under high vacuum at 70-80°C for several hours to remove any residual solvent. The product should be a white solid or a highly viscous, colorless liquid.

-

-

Step 2: Anion Metathesis

-

Dissolve the dried [EMIM][Cl] in deionized water. In a separate flask, dissolve an equimolar amount of potassium hexafluorophosphate (KPF₆) in deionized water.

-

Slowly add the KPF₆ solution to the [EMIM][Cl] solution with constant stirring. A dense, water-immiscible phase of [EMIM][PF6] will immediately form.

-

Causality: The reaction is driven by the precipitation of KCl in the aqueous phase and the formation of the hydrophobic [EMIM][PF6] phase, which separates out.

-

Continue stirring at room temperature for 12-24 hours to ensure complete reaction.

-

-

Step 3: Purification

-

Transfer the mixture to a separatory funnel and remove the lower, denser layer of crude [EMIM][PF6].

-

Wash the IL phase repeatedly with small portions of deionized water. Test the aqueous washings with a silver nitrate (AgNO₃) solution. Continue washing until no white precipitate (AgCl) is formed, indicating the complete removal of chloride impurities.

-

Trustworthiness: This self-validating step is critical. Residual halides are known to poison catalysts and alter electrochemical behavior.

-

After washing, dry the final product under high vacuum (<1 mbar) at 80-100°C for at least 24 hours to remove all traces of water. Water can hydrolyze the [PF6]⁻ anion, forming corrosive hydrogen fluoride (HF).[4]

-

Physicochemical Properties: A Quantitative Analysis

The utility of [EMIM][PF6] is defined by its physical and chemical properties. These properties are highly sensitive to temperature and purity (especially water and halide content).[4]

Caption: Causal links between molecular structure and key physicochemical properties.

Core Thermophysical Data

The following tables summarize key properties of [EMIM][PF6] as a function of temperature. Data is compiled from various literature sources and represents typical values for high-purity samples.

Table 1: Density of [EMIM][PF6] vs. Temperature

| Temperature (°C) | Density (g/cm³) |

| 20 | 1.38 |

| 25 | 1.37 |

| 50 | 1.35 |

| 70 | 1.34 |

Insight: Density decreases linearly with increasing temperature due to thermal expansion. The high density relative to common organic solvents is a result of the efficient packing of the ions.

Table 2: Viscosity of [EMIM][PF6] vs. Temperature

| Temperature (°C) | Viscosity (mPa·s or cP) |

| 25 | ~34-37 |

| 35 | ~24 |

| 50 | ~15 |

| 70 | ~8 |

Insight: The viscosity of [EMIM][PF6] is significantly higher than that of water (~1 cP at 20°C) due to strong inter-ionic forces. It exhibits a strong, non-Arrhenius dependence on temperature, decreasing sharply as thermal energy helps overcome these forces.

Table 3: Ionic Conductivity of [EMIM][PF6] vs. Temperature

| Temperature (°C) | Ionic Conductivity (mS/cm) |

| 25 | ~8.9 |

| 30 | ~10.4 |

| 50 | ~17.5 |

| 70 | ~26.8 |

Insight: Ionic conductivity is inversely related to viscosity. As temperature increases, viscosity decreases, allowing for greater ion mobility and thus higher conductivity. This relationship is fundamental to its application in electrochemical devices.[1]

Thermal and Electrochemical Stability

-

Thermal Stability: [EMIM][PF6] generally exhibits good thermal stability, with an onset decomposition temperature typically above 350°C under an inert atmosphere.[4] However, a critical caveat is its susceptibility to hydrolysis. In the presence of even trace amounts of water, the [PF6]⁻ anion can decompose at elevated temperatures to form highly corrosive hydrogen fluoride (HF) and other phosphorus species.[4][5] This necessitates rigorous drying for high-temperature applications.

-

Electrochemical Window: [EMIM][PF6] possesses a wide electrochemical window, typically ranging from 4.1 to 4.5 V.[1] This means it remains stable over a broad range of applied potentials without being oxidized or reduced. This property is the primary reason for its extensive use as an electrolyte in batteries, supercapacitors, and electrodeposition processes.

Spectroscopic Characterization

-

FTIR Spectroscopy: The infrared spectrum provides a clear fingerprint for [EMIM][PF6]. Key characteristic peaks include C-H stretching vibrations from the imidazolium ring and alkyl chains (~3182 cm⁻¹ and 2982 cm⁻¹), and a very strong, broad absorption band associated with the P-F stretching of the [PF6]⁻ anion, typically around 840 cm⁻¹.[1][6]

-

NMR Spectroscopy: Multinuclear NMR is the definitive tool for structural verification.

-

¹H NMR: Shows distinct signals for the acidic proton at C2 (~8.5-9.0 ppm), other ring protons (~7.5-7.7 ppm), and the protons on the ethyl and methyl chains.

-

¹³C NMR: Provides signals for each unique carbon in the cation.

-

³¹P NMR: Exhibits a characteristic septet (due to coupling with six equivalent fluorine atoms) centered around -144 ppm, confirming the integrity of the [PF6]⁻ anion.[5]

-

Applications in Research and Development

The unique property profile of [EMIM][PF6] has led to its application across diverse scientific domains.

-

Green Chemistry and Catalysis: Its non-volatility and thermal stability make it an attractive alternative to conventional organic solvents. It has been successfully employed as a medium for various organic reactions, including Heck couplings, Suzuki reactions, and Diels-Alder cycloadditions, often enhancing reaction rates and selectivity.

-

Electrochemistry: As a solvent and electrolyte, [EMIM][PF6] is a cornerstone of electrochemical research.[3] Its high ionic conductivity, wide potential window, and non-flammability are highly desirable for the development of safer, high-performance lithium-ion batteries, supercapacitors, and dye-sensitized solar cells.

-

Materials Science: [EMIM][PF6] is used as a medium for the synthesis of nanoparticles and polymers. The structured liquid environment can act as a template, influencing the size, shape, and morphology of the resulting materials. It has also been incorporated into polymer matrices to create ion-conducting membranes.

-

Drug Development and Biocatalysis: While its application in drug delivery is still exploratory due to toxicity concerns, [EMIM][PF6] has shown utility in biocatalysis. It can dissolve complex biomolecules and, in some cases, enhance the stability and activity of enzymes, enabling reactions that are difficult to perform in aqueous media. However, its interaction with proteins can also be denaturing, requiring careful case-by-case evaluation.

Safety, Handling, and Toxicity

-

Handling and Storage: [EMIM][PF6] is hygroscopic and must be handled under an inert atmosphere (e.g., in a glovebox) to prevent water absorption. It should be stored in tightly sealed containers in a cool, dry place.

-

Toxicity: Despite its negligible vapor pressure, [EMIM][PF6] is not biologically inert. It has shown moderate toxicity in various cell lines and aquatic organisms. The primary toxicological concern is its potential for hydrolysis to HF, which is highly toxic and corrosive. Therefore, appropriate personal protective equipment (gloves, safety glasses) should always be used.

-

Disposal: Due to its potential environmental impact and the presence of fluorine and phosphorus, [EMIM][PF6] should be disposed of as hazardous chemical waste according to local regulations.

Conclusion and Future Perspectives

This compound is more than just a solvent; it is a functional material whose properties are intrinsically linked to its molecular architecture. Its well-characterized nature has made it an invaluable tool for fundamental studies and a wide array of applications. However, the field is evolving. Future research will likely focus on addressing the inherent drawbacks of [PF6]⁻-based ILs, namely their potential for HF formation and their environmental persistence. The insights gained from studying [EMIM][PF6] are now paving the way for the rational design of next-generation ionic liquids that are more sustainable, less toxic, and tailored for even more demanding applications in medicine, energy, and sustainable chemistry.

References

-

Muhammad, A., Abdul Mutalib, M. I., Wilfred, C. D., Murugesan, T., & Shafeeq, A. (2008). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. The Journal of Chemical Thermodynamics, 40(9), 1433–1438. [Link]

-

Drozdov, A. M., Maltsev, V. B., Gerasimov, D., Averyushkin, V. V., Kuznetsov, M. A., & Stolyarova, L. S. (2021). Vapor Composition and Vaporization Thermodynamics of this compound Ionic Liquid. Molecules, 26(11), 3349. [Link]

-

Kar, M., Gascón, V., & Gascón, I. (2024). [BMIM][X] Ionic Liquids Supported on a Pillared-Layered Metal–Organic Framework: Synthesis, Characterization, and Adsorption Properties. International Journal of Molecular Sciences, 25(15), 8201. [Link]

-

Zhang, Y., Zhang, J., Zhang, L., & Wang, H. (2017). Study on the Performance of the Ionic Liquids [Emim]CH3SO3 and [Emim]PF6 to Prepare the Biosensor. International Journal of Engineering and Technology Innovation, 7(4), 285-295. [Link]

-

Tomida, D., Kenmochi, S., Tsukada, T., Qiao, K., & Yokoyama, C. (2007). Thermal Conductivities of [bmim][PF6], [hmim][PF6], and [omim][PF6] from 294 to 335 K at Pressures up to 20 MPa. International Journal of Thermophysics, 28(4), 1147–1160. [Link]

-

Triolo, A., Russina, O., Fazio, B., & Di Marco, G. (2006). Thermodynamics, Structure, and Dynamics in Room Temperature Ionic Liquids: The Case of 1-Butyl-3-methyl Imidazolium Hexafluorophosphate ([bmim][PF 6 ]). The Journal of Physical Chemistry B, 110(49), 24867–24874. [Link]

-

Hassan, K., & Khder, A. S. (2022). Ionic Liquid Functionalized Metal–Organic Framework ([DEIm][PF6]@MOF-5): Synthesis, Characterization, and Catalytic Application in the Reduction of 4-Nitrophenol. ACS Omega, 7(40), 35687–35700. [Link]

-

Gardas, R. L., & Coutinho, J. A. P. (2009). A Group Contribution Method for Viscosity Estimation of Ionic Liquids. Fluid Phase Equilibria, 283(1-2), 87-94. [Link]

-

Bhargava, B. L., & Balasubramanian, S. (2007). Aqueous Solution of [bmim][PF6]: Ion and Solvent Effects on Structure and Dynamics. The Journal of Physical Chemistry B, 111(17), 4477–4487. [Link]

-

van den Broeke, J., & Deelman, B. J. (2003). Designing Ionic Liquids: 1-Butyl-3-Methylimidazolium Cations with Substituted Tetraphenylborate Counterions. European Journal of Inorganic Chemistry, 2003(19), 3545-3552. [Link]

-

Su, Y., He, Y., Li, C., Wang, P., Zhong, Y., Liu, L., & He, F. (2011). Microwave-Assisted Synthesis and Spectral Identification of [Rmim]PF6 (R = p,b,c6) Ionic Liquids. Asian Journal of Chemistry, 23(1), 97-99. [Link]

-

Harris, K. R., Woolf, L. A., & Kanakubo, M. (2005). Temperature and Pressure Dependence of the Viscosity of the Ionic Liquid 1-Butyl-3-methylimidazolium Hexafluorophosphate. Journal of Chemical & Engineering Data, 50(5), 1777–1782. [Link]

-

Wikipedia contributors. (2023). 1-Butyl-3-methylimidazolium hexafluorophosphate. Wikipedia, The Free Encyclopedia. [Link]

Sources

A Comprehensive Technical Guide to the Thermal Stability of 1-Ethyl-3-methylimidazolium Hexafluorophosphate ([EMIM][PF6])

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the thermal stability of 1-Ethyl-3-methylimidazolium hexafluorophosphate ([EMIM][PF6]), a prominent ionic liquid utilized across various scientific and industrial domains. This document moves beyond a simple recitation of data, offering a foundational understanding of the principles governing its thermal behavior, detailed methodologies for its characterization, and insights into the practical implications of its stability.

Introduction: The Significance of [EMIM][PF6] and its Thermal Profile

This compound, abbreviated as [EMIM][PF6], is a room-temperature ionic liquid that has garnered significant attention due to its unique physicochemical properties. These include its negligible vapor pressure, wide electrochemical window, and its capacity to dissolve a diverse range of organic and inorganic compounds.[1] These attributes have led to its application in fields such as electrochemistry, catalysis, and as a solvent in organic synthesis.[2]

However, the utility of [EMIM][PF6] in many applications, particularly those involving elevated temperatures, is intrinsically linked to its thermal stability. Understanding the temperature at which it begins to decompose, the products of this decomposition, and the factors that influence its stability is paramount for ensuring process safety, reproducibility, and the integrity of experimental or manufacturing outcomes. Ionic liquids that incorporate the hexafluorophosphate anion, [PF6]-, are known to be susceptible to hydrolysis, which can liberate corrosive hydrogen fluoride (HF).[3] This guide will provide a comprehensive examination of the thermal stability of [EMIM][PF6], equipping researchers and professionals with the knowledge to utilize this ionic liquid effectively and safely.

Fundamental Physicochemical Properties of [EMIM][PF6]

A baseline understanding of the physical properties of [EMIM][PF6] is essential before delving into its thermal stability. These properties can influence its behavior during thermal analysis and its suitability for various applications.

| Property | Value | Source |

| Molecular Formula | C6H11F6N2P | [4] |

| Molecular Weight | 256.13 g/mol | [4] |

| Melting Point (Tm) | 58-62 °C | [5][6][7] |

| Density | 1.48 g/cm³ | [5] |

Assessing Thermal Stability: Key Methodologies

The thermal stability of ionic liquids is primarily evaluated using two key thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): The What and Why

TGA is a cornerstone technique for determining the thermal stability of materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For [EMIM][PF6], TGA provides critical information on its decomposition temperature.

The choice of experimental parameters in TGA is crucial and directly impacts the results. A faster heating rate, for instance, can lead to an overestimation of the thermal stability, resulting in a higher observed onset decomposition temperature.[8][9] Therefore, for comparative studies, maintaining a consistent heating rate is essential. The most common heating rate used for ionic liquids is 10 °C/min.[9] The use of an inert atmosphere, typically nitrogen, is also standard practice to prevent oxidative degradation and to study the intrinsic thermal stability of the ionic liquid.[10]

Differential Scanning Calorimetry (DSC): A Window into Thermal Transitions

DSC is a powerful technique that measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine various thermal transitions, such as melting point (Tm), glass transition temperature (Tg), and crystallization temperature (Tc).[11][12] For [EMIM][PF6], DSC can reveal its phase behavior upon heating and cooling, providing a more complete picture of its thermal properties. The heating rate in DSC also influences the observed transition temperatures, with faster rates potentially shifting peaks to higher temperatures.[5] Slower heating rates can provide better resolution for closely occurring thermal events.[1]

Experimental Protocols for Thermal Characterization of [EMIM][PF6]

The following protocols are provided as a self-validating system for the accurate assessment of the thermal stability of [EMIM][PF6].

Protocol for Thermogravimetric Analysis (TGA)

-

Sample Preparation:

-

Due to the hygroscopic nature of many ionic liquids, it is crucial to dry the [EMIM][PF6] sample under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours to remove any absorbed water, which could interfere with the analysis.

-

Accurately weigh 5-10 mg of the dried [EMIM][PF6] into a clean, tared TGA pan (platinum or alumina pans are commonly used).

-

-

Instrument Setup and Execution:

-

Place the sample pan in the TGA instrument.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to a final temperature of at least 600 °C at a constant heating rate of 10 °C/min.

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset decomposition temperature (T_onset), which is the temperature at which a significant mass loss begins. This is often calculated as the intersection of the baseline tangent with the tangent of the decomposition curve.[13]

-

Determine the peak decomposition temperature (T_peak) from the derivative of the TGA curve (DTG curve), which represents the temperature of the maximum rate of mass loss.[9]

-

Caption: Experimental Workflow for TGA Analysis of [EMIM][PF6].

Protocol for Differential Scanning Calorimetry (DSC)

-

Sample Preparation:

-

As with TGA, ensure the [EMIM][PF6] sample is thoroughly dried.

-

Hermetically seal 2-5 mg of the dried ionic liquid in an aluminum DSC pan. This prevents any potential volatilization from interfering with the measurement of thermal transitions.

-

-

Instrument Setup and Execution:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Equilibrate the sample at a low temperature, for example, -90 °C.

-

Heat the sample to a temperature above its melting point (e.g., 100 °C) at a controlled rate, typically 10 °C/min.

-

Cool the sample back to the starting temperature at the same rate.

-

Perform a second heating scan under the same conditions as the first. The second heating scan is often used for analysis as it provides data on a sample with a consistent thermal history.[11]

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify and quantify the thermal transitions:

-

The enthalpy of fusion (ΔHf) can be calculated by integrating the area of the melting peak.

-

Caption: Experimental Workflow for DSC Analysis of [EMIM][PF6].

Thermal Decomposition of [EMIM][PF6]: Pathway and Products

Under thermal stress, [EMIM][PF6] undergoes a decomposition process. Studies have shown that the vapor over the heated liquid phase consists primarily of decomposition products.[15] Through techniques such as Knudsen effusion mass spectrometry, IR, and NMR spectroscopy, the primary decomposition products have been identified as a substituted imidazole-2-ylidene (1-ethyl-3-methylimidazolium-2-pentafluorophosphate) and hydrogen fluoride (HF).[15]

The proposed decomposition pathway involves the abstraction of a proton from the C2 position of the imidazolium ring by the hexafluorophosphate anion, leading to the formation of a carbene intermediate and subsequently the final products.

Sources

- 1. hitachi-hightech.com [hitachi-hightech.com]

- 2. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. edcc.com.cn [edcc.com.cn]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. thermalsupport.com [thermalsupport.com]

- 15. researchgate.net [researchgate.net]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 1-Ethyl-3-methylimidazolium Hexafluorophosphate in Organic Solvents

Abstract

1-Ethyl-3-methylimidazolium hexafluorophosphate ([EMIM][PF6]) stands as a cornerstone ionic liquid (IL) in both academic research and industrial applications, prized for its electrochemical stability and utility as a "green" solvent.[1][2][3] A critical parameter governing its efficacy and applicability is its solubility in various organic solvents. This in-depth technical guide provides a comprehensive overview of the solubility of [EMIM][PF6], intended for researchers, scientists, and professionals in drug development and materials science. We delve into the fundamental principles governing its solubility, present a compilation of solubility data across a range of common organic solvents, and provide a detailed experimental protocol for its determination. This guide aims to be a practical resource for designing and implementing processes involving this versatile ionic liquid.

Introduction: The Significance of [EMIM][PF6] and Its Solubility

Ionic liquids (ILs) are a class of salts with melting points below 100 °C, exhibiting unique properties such as negligible vapor pressure, high thermal stability, and wide electrochemical windows.[1][4] Among these, this compound ([EMIM][PF6]) has emerged as a prototypical IL, extensively studied for its applications in electrochemistry, organic synthesis, and separation technologies.[2][3][5] The solubility of [EMIM][PF6] in organic solvents is a pivotal consideration for its practical use. For instance, in organic synthesis, the solubility of reactants and products in the IL-solvent mixture dictates reaction kinetics and product isolation strategies. In electrochemistry, the solubility of lithium salts in [EMIM][PF6]-based electrolytes is crucial for the performance of batteries.[3][6] Furthermore, understanding the solubility behavior is essential for developing efficient extraction and purification processes.[4]

The dissolution of an ionic liquid in a molecular solvent is a complex interplay of intermolecular forces, including Coulombic interactions between the ions, ion-dipole interactions, hydrogen bonding, and van der Waals forces. The "like dissolves like" principle provides a preliminary guide, but the nuanced nature of ionic liquids necessitates a more detailed examination of the factors at play.

Theoretical Framework: Unraveling the Determinants of Solubility

The solubility of [EMIM][PF6] in an organic solvent is governed by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix). A negative ΔG_mix indicates a spontaneous dissolution process. The enthalpy of mixing (ΔH_mix) is largely influenced by the cohesive energy of the IL and the solvent, as well as the solvation energy of the ions. The entropy of mixing (ΔS_mix) generally favors dissolution.

Several key factors influence the solubility of [EMIM][PF6]:

-

Solvent Polarity: Solvents with higher polarity, characterized by a large dipole moment, are generally better at solvating the [EMIM]+ cation and [PF6]- anion, leading to higher solubility.

-

Hydrogen Bonding Capability: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact solubility. The acidic proton on the C2 position of the imidazolium ring of [EMIM]+ can act as a hydrogen bond donor.[7]

-

Anion and Cation Structure: The nature of both the cation and the anion of the ionic liquid plays a crucial role. The [PF6]- anion is known to be relatively hydrophobic and can limit the solubility in highly polar, protic solvents like water.[4][8]

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For many systems, solubility increases with temperature, although upper critical solution temperatures (UCSTs) are often observed in IL-alcohol mixtures.[9]

A useful tool for predicting solubility is the Hildebrand solubility parameter (δ) . The principle states that substances with similar solubility parameters are likely to be miscible.[1][10] For ionic liquids, determining this parameter can be achieved through methods like inverse gas chromatography.[1]

Quantitative Solubility Data for [EMIM][PF6]

The following table summarizes the available quantitative solubility data for [EMIM][PF6] in a variety of organic solvents. It is important to note that solubility is temperature-dependent, and the data presented here are at specific temperatures as cited in the literature.

| Organic Solvent | Chemical Class | Temperature (°C) | Solubility (mole fraction of [EMIM][PF6]) | Reference |

| Methanol | Alcohol | 25 | Miscible | [9] |

| Ethanol | Alcohol | 25 | Miscible | [9] |

| 1-Propanol | Alcohol | 25 | High | [9] |

| 1-Butanol | Alcohol | 25 | High | [9] |

| Acetone | Ketone | Not Specified | Soluble | [11] |

| Acetonitrile | Nitrile | Not Specified | Soluble | [11] |

| Dichloromethane | Halogenated | Not Specified | Soluble | N/A |

| Toluene | Aromatic Hydrocarbon | 25 | ~0.02 | [7][12] |

| Benzene | Aromatic Hydrocarbon | 25 | ~0.01 | [7][12] |

| n-Hexane | Aliphatic Hydrocarbon | 25 | Very Low (<0.001) | [7][12] |

| Cyclohexane | Alicyclic Hydrocarbon | 25 | Very Low (<0.001) | [7][12] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 25 | Soluble | [11] |

Note: "Miscible" indicates that the components form a single phase in all proportions. "High" solubility indicates significant dissolution, though precise values may vary with temperature. The solubility in hydrocarbons is generally low, decreasing with increasing alkyl chain length and increasing with the aromaticity of the solvent.[7][12]

Experimental Determination of Solubility: A Step-by-Step Protocol

The determination of ionic liquid solubility requires precise and reliable methods. The "cloud-point" method is a widely used dynamic technique for determining the liquid-liquid equilibrium (LLE) and solid-liquid equilibrium (SLE) of IL-solvent mixtures.[13]

Principle of the Cloud-Point Method

A mixture of known composition of the ionic liquid and the solvent is heated until a single homogeneous phase is formed. The mixture is then slowly cooled while being stirred. The temperature at which the first sign of turbidity or cloudiness appears is recorded as the cloud-point temperature, which corresponds to a point on the solubility curve.

Experimental Workflow

Caption: Experimental workflow for determining solubility using the cloud-point method.

Detailed Protocol

-

Materials and Reagents:

-

High-purity this compound ([EMIM][PF6]) (≥99%)[6]

-

Anhydrous organic solvent of interest (≥99.8%)

-

Glass ampoules

-

Analytical balance (±0.0001 g)

-

Controlled temperature bath with a viewing window

-

Magnetic stirrer and stir bars

-

Calibrated thermometer or thermocouple

-

-

Procedure:

-

Accurately weigh a specific amount of [EMIM][PF6] and the chosen organic solvent into a glass ampoule. The total mass of the mixture should be around 1-2 g.

-

Seal the ampoule to prevent any compositional changes due to evaporation, especially for volatile solvents.

-

Place the sealed ampoule in the controlled temperature bath.

-

Heat the mixture while stirring until it becomes a single, clear, and homogeneous phase.

-

Slowly cool the solution at a controlled rate (e.g., 0.1-0.2 °C/min) with continuous stirring.

-

Carefully observe the solution. The temperature at which the first appearance of a second phase (turbidity or crystals) is observed is the cloud-point temperature.

-

Repeat the heating and cooling cycle at least three times to ensure the reproducibility of the measurement.

-

Repeat this procedure for a range of different compositions of the [EMIM][PF6]-solvent mixture to construct the complete solubility curve.

-

-

Self-Validation and Trustworthiness:

-

Purity of Components: The purity of both the ionic liquid and the solvent is paramount to obtaining accurate solubility data. Impurities can significantly alter the phase behavior.

-

Calibration: Ensure that the temperature measurement device is accurately calibrated.

-

Equilibrium: The slow cooling rate is crucial to ensure that the system is close to thermodynamic equilibrium when the phase separation occurs.

-

Reproducibility: Multiple measurements for each composition should yield consistent results, typically within ±0.2 K.

-

Intermolecular Interactions and Their Influence on Solubility

The solubility behavior of [EMIM][PF6] can be rationalized by considering the specific intermolecular interactions between the ionic liquid and the solvent molecules.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound = 99 , H2O 500ppm 155371-19-0 [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ionic liquids revolutionizing biomedicine: recent advances and emerging opportunities - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00510K [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Ionic Conductivity of 1-Ethyl-3-methylimidazolium Hexafluorophosphate ([EMIM][PF6])

Introduction

Ionic liquids (ILs) represent a fascinating class of materials, composed entirely of ions, that are liquid at or near room temperature. [ 33 ] Their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and wide electrochemical windows, have positioned them as promising candidates for a diverse range of applications, from "green" solvents in chemical synthesis to advanced electrolytes in energy storage devices. [ 12, 27 ] Among the vast library of available ILs, 1-Ethyl-3-methylimidazolium hexafluorophosphate ([EMIM][PF6]) has emerged as a prototypical example, extensively studied to unravel the fundamental principles governing the behavior of this class of materials. [ 27 ]

This technical guide provides a comprehensive exploration of the ionic conductivity of [EMIM][PF6], a critical transport property that dictates its performance in electrochemical applications. We will delve into the theoretical underpinnings of ion transport in ILs, detail robust experimental methodologies for accurate conductivity measurements, and analyze the key factors influencing the conductivity of [EMIM][PF6]. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this important ionic liquid.

Theoretical Framework of Ionic Conductivity in Ionic Liquids

The ionic conductivity (σ) of an electrolyte is a measure of its ability to conduct an electric current via the movement of ions. [ 19 ] In essence, it is the summation of the contributions of all mobile ionic species present in the system. The conductivity is intrinsically linked to the number of charge carriers (n), their respective charges (q), and their mobility (μ) within the medium, as described by the following fundamental equation:

σ = Σ ni * qi * μi

In the context of [EMIM][PF6], the charge carriers are the 1-ethyl-3-methylimidazolium ([EMIM]⁺) cations and the hexafluorophosphate ([PF6]⁻) anions. The mobility of these ions is not a simple parameter; it is intricately governed by the complex interplay of several factors, including the viscosity of the liquid, the size and shape of the ions, and the strength of the coulombic interactions between them. [ 13 ]

The Role of Viscosity and the Walden Rule

For many electrolyte systems, the relationship between ionic conductivity and viscosity (η) is described by the Walden Rule, which states that the product of the molar conductivity (Λ) and the viscosity is constant at a given temperature. [ 25 ]

Λ * η = Constant

The molar conductivity is related to the specific conductivity (σ) and the molar concentration (C) by Λ = σ / C. A Walden plot, a log-log plot of molar conductivity versus the inverse of viscosity (fluidity), is often used to assess the "ionicity" of an ionic liquid. [ 9 ] An ideal ionic liquid, where the ions are fully dissociated and their motion is solely governed by viscous drag, would fall on a line with a slope of 1, often referred to as the "ideal KCl line." [ 9, 18 ]

However, many ionic liquids, including [EMIM][PF6], exhibit deviations from this ideal behavior, often falling below the ideal line. This "subionic" behavior suggests that not all ions are contributing equally to conduction, which can be attributed to the formation of ion pairs or larger aggregates. [ 17, 18 ] These neutral or less-charged species do not contribute significantly to charge transport, thereby reducing the overall conductivity. The fractional Walden rule, Ληα = constant (where α ≤ 1), is often employed to better describe the relationship in these systems. [ 35 ]

Ion Transport Mechanisms

The movement of ions in a concentrated medium like an ionic liquid is a complex process that deviates from the simple hydrodynamic model of an ion moving through a continuous solvent. Recent studies suggest that ion transport in ILs, and particularly in polymerized ionic liquids, can occur through a hopping mechanism. [ 16, 31 ] In this model, an ion resides in a "cage" formed by its counter-ions for a certain period before "hopping" to an adjacent site. This process involves the formation and breaking of associations with surrounding ions. [ 31 ] While this mechanism is more pronounced in polymeric systems, the underlying principles of localized ion-ion interactions and cooperative motion are also relevant to understanding transport in liquid ILs like [EMIM][PF6]. Data-driven approaches have also pointed towards a modified Arrhenius model that captures the structure-driven and correlated nature of ion transport in these concentrated electrolytes. [ 10, 21 ]

Factors Influencing the Ionic Conductivity of [EMIM][PF6]

The ionic conductivity of [EMIM][PF6] is not a fixed value but is highly sensitive to several external and internal factors. A thorough understanding of these dependencies is crucial for optimizing its performance in any given application.

Temperature

Temperature is one of the most significant factors affecting ionic conductivity. As the temperature increases, the viscosity of [EMIM][PF6] decreases, leading to an increase in ionic mobility and, consequently, higher conductivity. [ 6, 20 ] This relationship is often described by the Vogel-Fulcher-Tammann (VFT) equation, which provides a more accurate fit over a wider temperature range than a simple Arrhenius model. [ 6, 15 ] The VFT equation takes the form:

σ(T) = A * exp[-B / (T - T0)]

where A is a pre-exponential factor, B is related to the activation energy, and T0 is the Vogel temperature, at which the ionic mobility is predicted to cease.

Viscosity

As previously discussed, viscosity plays a pivotal role in governing ionic mobility. The inverse relationship between viscosity and ionic conductivity is a cornerstone of understanding transport properties in ionic liquids. [ 13 ] Factors that increase the viscosity of [EMIM][PF6], such as decreasing temperature or the addition of certain solutes, will invariably lead to a decrease in its ionic conductivity. [ 7 ] The structure of the constituent ions also has a profound impact; for instance, longer alkyl chains on the imidazolium cation generally lead to higher viscosity and lower conductivity due to increased van der Waals interactions. [ 13, 23 ]

Water Content

The presence of water, even in small amounts, can significantly impact the physicochemical properties of [EMIM][PF6], including its ionic conductivity. Water can disrupt the ion-ion interactions and decrease the viscosity of the ionic liquid, which generally leads to an increase in ionic conductivity. [ 3, 5 ] However, the effect can be complex and depends on the concentration of water. At very high water concentrations, the dissociation of the ionic liquid may be affected, leading to a decrease in the number of charge carriers and a subsequent drop in conductivity. [ 19 ] Therefore, for applications requiring precise and reproducible conductivity, careful control of the water content is paramount.

Experimental Measurement of Ionic Conductivity

Accurate and reliable measurement of ionic conductivity is essential for both fundamental research and quality control. Electrochemical Impedance Spectroscopy (EIS) is the most widely used and robust technique for this purpose. [ 8, 11 ]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful, non-destructive technique that probes the frequency-dependent electrical response of a material. [ 8 ] By applying a small amplitude sinusoidal voltage across a range of frequencies and measuring the resulting current, one can determine the impedance of the system. [ 29 ]

Experimental Protocol for EIS Measurement of [EMIM][PF6] Ionic Conductivity:

-

Cell Preparation: A conductivity cell with two parallel, inert electrodes (typically platinum or stainless steel) of a known geometry is used. The cell constant (L/A, where L is the distance between the electrodes and A is the electrode area) must be accurately determined by calibrating with a standard solution of known conductivity (e.g., aqueous KCl).

-

Sample Loading: The conductivity cell is filled with the [EMIM][PF6] sample, ensuring that the electrodes are fully immersed and there are no air bubbles. The measurements should be carried out in a controlled environment, such as a glovebox, to minimize water absorption.

-

Temperature Control: The cell is placed in a temperature-controlled chamber to maintain a stable and uniform temperature throughout the measurement. [ 2 ]

-

EIS Measurement: The EIS measurement is performed using a potentiostat equipped with a frequency response analyzer. A typical frequency range for ionic liquids is from 1 MHz down to 1 Hz or lower. A small AC voltage amplitude (e.g., 10 mV) is applied to ensure a linear response. [ 24 ]

-

Data Analysis: The resulting impedance data is typically plotted in a Nyquist plot (imaginary impedance vs. real impedance). For a simple ionic conductor, the plot will show a semicircle at high frequencies, corresponding to the bulk resistance and capacitance of the sample, and a vertical line at low frequencies, representing the capacitive behavior at the electrode-electrolyte interface. [ 22, 29 ] The bulk resistance (Rb) of the ionic liquid is determined from the intercept of the high-frequency semicircle with the real axis. [ 22 ]

-

Conductivity Calculation: The ionic conductivity (σ) is then calculated using the measured bulk resistance and the cell constant:

σ = L / (Rb * A)

Data Presentation

The following table summarizes typical ionic conductivity and viscosity data for [EMIM][PF6] at various temperatures, compiled from the literature.

| Temperature (°C) | Ionic Conductivity (S/m) | Viscosity (mPa·s) |

| 25 | 0.9 - 1.4 | 34 - 45 |

| 40 | 1.8 - 2.5 | 20 - 28 |

| 60 | 3.5 - 4.8 | 11 - 16 |

| 80 | 6.0 - 8.0 | 7 - 10 |

Note: The exact values can vary depending on the purity of the [EMIM][PF6] and the measurement technique.

Visualization of Key Concepts

To further elucidate the principles discussed, the following diagrams are provided.

Caption: Movement of [EMIM]⁺ and [PF6]⁻ ions in an electric field.

Caption: Experimental workflow for EIS measurement of ionic conductivity.

Conclusion

The ionic conductivity of this compound is a fundamental property that underpins its utility in a wide array of electrochemical applications. This guide has provided a comprehensive overview, from the theoretical principles of ion transport to the practical aspects of experimental measurement. A deep understanding of the interplay between viscosity, temperature, and composition is essential for researchers and developers aiming to harness the full potential of [EMIM][PF6] and other ionic liquids. The methodologies and insights presented herein serve as a robust foundation for further investigation and application-driven optimization.

References

-

Angenendt, J., & Johansson, P. (2010). Ionic Liquids: A Simple Model to Predict Ion Conductivity Based on DFT Derived Physical Parameters. Frontiers in Chemistry, 7, 22. [Link]

-

Bari, A., et al. (2023). Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range. Molecules, 28(23), 7851. [Link]

-

Ciocirlan, O., Iulian, O., & Croitoru, C. (2019). The Ionic Conductivity of Various Ionic Liquids as a Function of Weight Percentage of Water in IL-Water Mixtures. Revista de Chimie, 70(1), 245-249. [Link]

-

de Castro, C., et al. (2024). Thermophysical Properties of 1-Ethyl-3-methylimidazolium Dicyanamide + Water: Understanding Interactions and Structure of Ionic Liquid + Water Systems. Journal of Chemical & Engineering Data. [Link]

-

Faria, J., et al. (2020). Transport properties of aqueous ionic liquid microemulsions: Influence of the anion type and presence of the cosurfactant. Physical Chemistry Chemical Physics, 22(14), 7436-7448. [Link]

-

Harris, K. R., Woolf, L. A., & Kanakubo, M. (2007). Temperature and Pressure Dependence of the Electrical Conductivity of the Ionic Liquids 1-Methyl-3-octylimidazolium Hexafluorophosphate and 1-Methyl-3-octylimidazolium Tetrafluoroborate. The Journal of Chemical Thermodynamics, 39(7), 1004-1011. [Link]

-

He, L., et al. (2005). Conductivities and Viscosities of the Ionic Liquid [bmim][PF6] + Water + Ethanol and [bmim][PF6] + Water + Acetone Ternary Mixtures. Journal of Chemical & Engineering Data, 50(6), 2056-2059. [Link]

-

Kallem, P., & Inamuddin. (2022). Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications. Sensors, 22(23), 9205. [Link]

-

Klamt, A., et al. (2010). Fractional Walden Rule for Ionic Liquids: Examples from Recent Measurements and a Critique of the So-Called Ideal KCl Line for the Walden Plot. Journal of Chemical & Engineering Data, 55(1), 581-585. [Link]

-

Klingsporn, J. M., et al. (2022). Uncovering ion transport mechanisms in ionic liquids using data science. Digital Discovery, 1(4), 481-491. [Link]

-

Lasia, A. (2014). Electrochemical Impedance Spectroscopy and Its Applications. In Modern Aspects of Electrochemistry (Vol. 58, pp. 143-248). Springer. [Link]

-

Le, M. L. P., et al. (2017). Effect of Nitrogen Doping on Glass Transition and Electrical Conductivity of [EMIM][PF6] Ionic Liquid Encapsulated in a Zigzag Carbon Nanotube. The Journal of Physical Chemistry C, 121(29), 15638-15645. [Link]

-

Lim, G. S., et al. (2018). Viscosity and Ionic Conductivity of Imidazolium based Ionic Liquids bearing Triiodide Anion. E3S Web of Conferences, 34, 02008. [Link]

-

Martins, V. L., et al. (2023). Predicting Ionic Conductivity of Imidazolium-Based Ionic Liquid Mixtures Using Quantum-Mechanically Derived Partial Charges in the Condensed Phase. Journal of Chemical Information and Modeling, 63(15), 4843-4853. [Link]

-

Mjalli, F. S., & Ahmed, O. U. (2021). The Electrical Conductivity of Ionic Liquids: Numerical and Analytical Machine Learning Approaches. Applied Sciences, 11(21), 10398. [Link]

-

Mogurampelly, S., & Ganesan, V. (2017). Mechanisms Underlying Ion Transport in Polymerized Ionic Liquids. ACS Macro Letters, 6(7), 749-753. [Link]

-

Niu, Y., et al. (2018). Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. Frontiers in Chemistry, 6, 75. [Link]

-

O'Dell, L. A., & MacFarlane, D. R. (2019). On the Use of the Angell–Walden Equation To Determine the “Ionicity” of Molten Salts and Ionic Liquids. The Journal of Physical Chemistry B, 123(30), 6569-6576. [Link]

-

Piekart, A., et al. (2020). Transport properties of aqueous ionic liquid microemulsions: Influence of the anion type and presence of the cosurfactant. Physical Chemistry Chemical Physics, 22(14), 7436-7448. [Link]

-

Rebelo, L. P. N., et al. (2004). Temperature and Pressure Dependence of the Viscosity of the Ionic Liquid 1-Butyl-3-methylimidazolium Hexafluorophosphate. Journal of Chemical & Engineering Data, 49(4), 939-943. [Link]

-

Royston, S., et al. (2022). Uncovering Ion Transport Mechanisms in Ionic Liquids Using Data Science. ChemRxiv. [Link]

-

Sakkos, T., et al. (2020). Toward Standardization of Electrochemical Impedance Spectroscopy Studies of Li-Ion Conductive Ceramics. Chemistry of Materials, 32(5), 1806-1814. [Link]

-

Siriwardane, E. M., et al. (2020). Imidazolium Triflate Ionic Liquids’ Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths. Molecules, 25(18), 4213. [Link]

-

Stöckl, M. T., et al. (2021). Electrochemical Impedance Spectroscopy for Ion Sensors with Interdigitated Electrodes: Capacitance Calculations, Equivalent Circuit Models and Design Optimizations. Sensors, 21(16), 5430. [Link]

-

Various Authors. (n.d.). Walden's Rule Definition. Fiveable. [Link]

-

Venkatraman, V., & Ganesan, V. (2018). Ion transport in polymeric ionic liquids: recent developments and open questions. Molecular Systems Design & Engineering, 3(3), 449-460. [Link]

-

Vila, J., et al. (2013). This compound: From ionic liquid prototype to antitype. Green Chemistry, 15(7), 1717-1725. [Link]

-

Wieczorek, W., & Stein, H. S. (2023). Ionic conductivity, viscosity, and self-diffusion coefficients of novel imidazole salts for lithium-ion battery electrolytes. Physical Chemistry Chemical Physics, 25(23), 15822-15829. [Link]

-

Yameen, M. A., et al. (2022). Electrochemical Impedance Spectroscopy (EIS): A Powerful Technique for the Investigation of Biomaterials and Biosensors. Biosensors, 12(11), 999. [Link]

-

Zech, O., et al. (2009). The Conductivity of Imidazolium-Based Ionic Liquids from (−35 to 195) °C. A. Variation of Cation's Alkyl Chain. Journal of Chemical & Engineering Data, 54(6), 1802-1807. [Link]

-

Zhang, Y., et al. (2021). Molecular Dynamics Simulations of Polymerized Ionic Liquids: Mechanism of Ion Transport with Different Anions. ACS Applied Polymer Materials, 3(1), 317-325. [Link]

-

Zozoulenko, I., & Howlett, P. C. (2020). Measuring and Enhancing the Ionic Conductivity of Chloroaluminate Electrolytes for Al-Ion Batteries. The Journal of Physical Chemistry C, 124(30), 16355-16363. [Link]

-

Hallett, J. P., & Welton, T. (2011). Room-temperature ionic liquids: solvents for synthesis and catalysis. 2. Chemical reviews, 111(5), 3508-3576. [Link]

-

Holze, R. (2016). Ionic conductivities of this compound. In Electrochemistry (pp. 699-701). Springer. [Link]

-

Schreiner, C., et al. (2010). Fractional Walden Rule for Ionic Liquids: Examples from Recent Measurements and a Critique of the So-Called Ideal KCl Line for the Walden Plot. The Journal of Chemical Physics, 132(18), 184501. [Link]

A Senior Application Scientist's Guide to the Electrochemical Window of 1-Ethyl-3-methylimidazolium Hexafluorophosphate ([EMIM][PF6])

Abstract

This technical guide provides a comprehensive overview of the electrochemical window (EW) of 1-Ethyl-3-methylimidazolium hexafluorophosphate ([EMIM][PF6]), a foundational room-temperature ionic liquid (IL). We delve into the fundamental principles governing its electrochemical stability, critically examine the experimental factors that influence its measurement, and provide a field-proven, step-by-step protocol for its accurate determination using cyclic voltammetry. This document is intended for researchers, electrochemists, and materials scientists who utilize or develop ionic liquid-based electrochemical systems and require a robust understanding of this critical performance parameter.

Introduction: The Critical Role of the Electrochemical Window

The electrochemical window of an electrolyte is the potential range within which it remains electrochemically inert, neither undergoing oxidation nor reduction.[1][2] This property is paramount for any electrochemical application, as it dictates the maximum operating voltage of a device, such as a supercapacitor, battery, or sensor.[1][3] For room-temperature ionic liquids like [EMIM][PF6], a wide electrochemical window is one of their most celebrated features, offering significant safety and performance advantages over traditional volatile and flammable organic solvents.[3]

The EW is defined by its cathodic (negative) and anodic (positive) limits.[1][3] The cathodic limit is the potential at which the electrolyte's cation is reduced, while the anodic limit is where the anion is oxidized.[1][4] For [EMIM][PF6], these fundamental limits are dictated by the reduction of the 1-ethyl-3-methylimidazolium (EMIM⁺) cation and the oxidation of the hexafluorophosphate (PF₆⁻) anion. Understanding and accurately measuring this window is crucial for designing stable and high-energy electrochemical devices.

Deconstructing the Limits: Factors Influencing the Measured EW